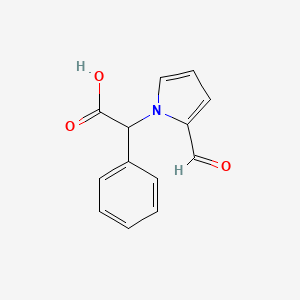

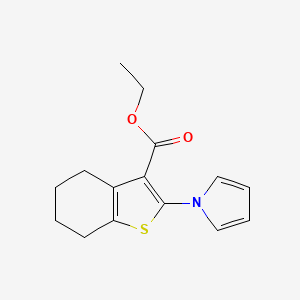

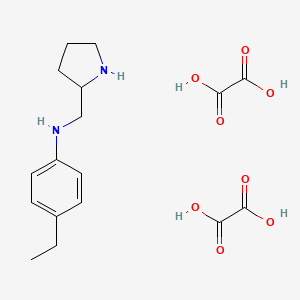

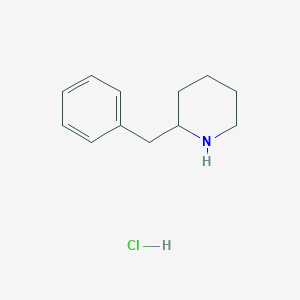

![molecular formula C12H15N3OS B1341715 5-[2-(2,5-二甲基苯氧基)乙基]-1,3,4-噻二唑-2-胺 CAS No. 915921-54-9](/img/structure/B1341715.png)

5-[2-(2,5-二甲基苯氧基)乙基]-1,3,4-噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with the appropriate phenol or thiol derivatives. For instance, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines involves the conversion of 2,5-dimethoxybenzenethiol to thioether derivatives, followed by Vilsmeier-formylation, condensation, and reduction to yield the final (2-phenylethyl)amines . This method indicates that the synthesis of 5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine could similarly involve a multi-step process starting with a dimethylphenol derivative, followed by etherification, and subsequent cyclization to introduce the thiadiazole ring.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often characterized by spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using FT-IR, NMR, HRMS, and X-ray diffraction, revealing an orthorhombic space group and specific bond lengths and angles . This suggests that the molecular structure of 5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine could be similarly elucidated to provide detailed information on its geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of thiadiazole compounds can be inferred from their chemical structure and the presence of functional groups. The ibuprofen-thiadiazole hybrid compound, for example, was synthesized via cyclization involving thiosemicarbazide and POCl3 . This indicates that the 1,3,4-thiadiazol-2-amine moiety can participate in cyclization reactions, which could be relevant for the synthesis of 5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be predicted based on their molecular structure. The vibrational analysis of the ibuprofen-thiadiazole hybrid compound using FT-IR and FT-Raman spectroscopy, along with quantum chemical calculations, provided insights into the bond character within the thiadiazole ring . Additionally, the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, can be calculated using density functional theory (DFT), as demonstrated for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . These analyses are crucial for understanding the reactivity and potential applications of the compound.

科学研究应用

合成和化学性质

1,3,4-噻二唑衍生物的合成和表征,包括与指定化合物类似的类似物,由于其潜在的生物活性而引起了重大的化学兴趣。例如,一项研究描述了某些新的 1,2,4-三唑和 1,3,4-噻二唑衍生物的合成、抗氧化活性和脲酶抑制。对这些化合物进行了潜在的抗氧化剂和脲酶抑制活性评估,其中一些显示出优异的抗氧化剂活性和有效的脲酶抑制活性 (Khan 等人,2010)。

另一项研究重点关注布洛芬-噻二唑杂化化合物的合成,包括类似于所讨论化合物的衍生物的振动分析和分子结构测定。这项研究阐述了合成这些杂化物的的方法,并通过振动分析和分子结构研究深入了解了它们的化学结构和性质 (Channar 等人,2019)。

生物和药理应用

新型 1,3,4-噻二唑衍生物的抗惊厥活性已得到研究,证明了这些化合物在保护小鼠免受戊四唑 (PTZ) 和最大电休克 (MES) 诱发的惊厥方面的潜力。这项研究表明 1,3,4-噻二唑衍生物在癫痫发作管理中的治疗潜力 (Foroumadi 等人,2007)。

衍生自 1,3,4-噻二唑化合物的席夫碱的抗菌和抗真菌活性已得到探索,突出了它们在对抗微生物感染中的潜力。对这些化合物的初步体外试验显示出良好的杀真菌活性,表明它们可用于开发新的抗菌剂 (Salimon & Salih, 2010)。

分子结构和相互作用研究

- 使用晶体学和 QTAIM 分析对 N-取代-5-(金刚烷-1-基)-1,3,4-噻二唑-2-胺中的非共价相互作用进行定量评估,深入了解了分子内和分子间相互作用的性质。此类研究对于了解这些化合物的生物活性的分子基础至关重要 (El-Emam 等人,2020)。

属性

IUPAC Name |

5-[2-(2,5-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-8-3-4-9(2)10(7-8)16-6-5-11-14-15-12(13)17-11/h3-4,7H,5-6H2,1-2H3,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWAPJYIOHBQFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589700 |

Source

|

| Record name | 5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |

CAS RN |

915921-54-9 |

Source

|

| Record name | 5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

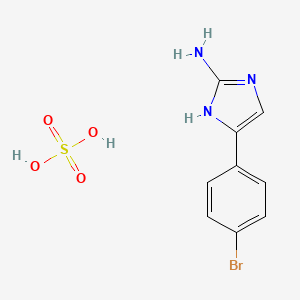

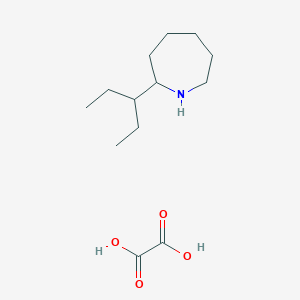

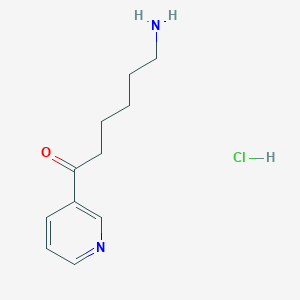

![2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate](/img/structure/B1341653.png)